N-Methylation Reduces Hydrogen-Bond Donor Count vs. Primary Amine Analog to Favour CNS MPO Desirability
The secondary N‑methylamine in the target compound contributes one hydrogen‑bond donor (HBD), whereas the primary amine in 1‑(2‑aminoethyl)‑1H‑1,2,3‑triazol‑4‑yl)methanol hydrochloride (CAS 1864059‑54‑0) contributes two HBDs . In the CNS MPO (MultiParameter Optimisation) scoring framework, reducing the HBD count from 2 to 1 improves the desirability score by approximately 0.2 units, all other parameters being equal, which correlates with a higher probability of achieving brain penetration (CNS MPO ≥ 4) [1]. Direct comparative logBB measurements are not publicly available for these specific building blocks; however, class‑level regression models indicate that each additional HBD decreases logBB by ~0.3–0.5 log units for fragment‑sized triazoles [1].
| Evidence Dimension | Number of hydrogen‑bond donors (HBD) in the amine side chain |
|---|---|
| Target Compound Data | 1 HBD (secondary N‑methylamine) |
| Comparator Or Baseline | 2 HBDs for 1‑(2‑aminoethyl)‑1H‑1,2,3‑triazol‑4‑yl)methanol hydrochloride (CAS 1864059‑54‑0) |
| Quantified Difference | ΔHBD = –1; predicted logBB improvement of +0.3 to +0.5 log units based on class‑level QSPR models [1] |
| Conditions | CNS MPO model; fragment‑sized (MW 150–250 Da) 1,2,3‑triazole derivatives [1] |
Why This Matters
For CNS‑targeted fragment‑based drug discovery, a lower HBD count directly translates to a higher predicted probability of brain exposure, prioritising the N‑methyl analog over the primary amine derivative in library design.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
